N-(6-ethyl-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide
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Overview
Description
- It consists of a benzothiazole ring system, an amide group, and a sulfonamide moiety.
- The compound’s structure is quite intricate, with multiple functional groups.
N-(6-ethyl-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-[(2-furylmethyl)(methyl)sulfamoyl]benzamide: is a chemical compound with the molecular formula .
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in my search results.
- it likely involves multistep organic synthesis, starting from commercially available precursors.
Chemical Reactions Analysis
- The compound may undergo various reactions typical of organic compounds:
Substitution reactions: It could react with nucleophiles or electrophiles at different positions on the benzothiazole ring or amide group.
Oxidation and reduction: Depending on the functional groups present, it might be oxidized or reduced under appropriate conditions.
Acid-base reactions: The sulfonamide group can act as an acid or base.
- Common reagents would include Lewis acids/bases, strong acids/bases, and oxidizing/reducing agents.
- Major products would depend on reaction conditions and starting materials.
Scientific Research Applications
- This compound’s applications span various fields:
Medicine: It might have potential as a drug candidate due to its complex structure and diverse functional groups.
Chemistry: Researchers could use it as a building block for designing new molecules.
Industry: If scalable synthesis methods exist, it could find applications in materials science or other industrial processes.
Mechanism of Action
- Unfortunately, specific information about its mechanism of action is not available in my search results.
- Further research would be needed to understand how it exerts its effects.
Comparison with Similar Compounds
- While I couldn’t find direct comparisons, this compound’s uniqueness lies in its combination of benzothiazole, amide, and sulfonamide functionalities.
- Similar compounds might include other benzothiazole derivatives or sulfonamides.
Properties
IUPAC Name |
N-(6-ethyl-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-4-12-5-10-15-16(11-12)24-18(20(15)2)19-17(21)13-6-8-14(9-7-13)25(3,22)23/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOIIBXQLAXBKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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